(2Z)-2-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one
Overview
Description
The compound “(2Z)-2-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one” is a synthetic organic molecule that features a benzothiophene core, a furan ring, and a chlorinated methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the furan ring, and the attachment of the chlorinated methoxyphenyl group. Common synthetic routes might include:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenol and appropriate carbonyl compounds.
Introduction of Furan Ring: The furan ring can be introduced via a Vilsmeier-Haack reaction or other cyclization methods.
Attachment of Chlorinated Methoxyphenyl Group: This step might involve halogenation and subsequent methoxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the benzothiophene core.
Reduction: Reduction reactions might target the carbonyl group or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at the chlorinated methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry
In industrial applications, it might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **(2Z)-2-{[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one
- **this compound
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and structural motifs, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(2Z)-2-[[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO3S/c1-23-16-8-6-12(21)10-15(16)17-9-7-13(24-17)11-19-20(22)14-4-2-3-5-18(14)25-19/h2-11H,1H3/b19-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTUBRVAAQIEEE-ODLFYWEKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC=C(O2)/C=C\3/C(=O)C4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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